molecular formula C13H14O6 B12793380 1,2,4-Benzenetricarboxylic acid, monobutyl ester CAS No. 28904-29-2

1,2,4-Benzenetricarboxylic acid, monobutyl ester

Cat. No.: B12793380
CAS No.: 28904-29-2
M. Wt: 266.25 g/mol
InChI Key: GCDUOFOLOZOBSV-UHFFFAOYSA-N
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Description

1,2,4-Benzenetricarboxylic acid, monobutyl ester is an organic compound with the molecular formula C13H14O6 It is a derivative of benzenetricarboxylic acid, where one of the carboxylic acid groups is esterified with a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Benzenetricarboxylic acid, monobutyl ester can be synthesized through the esterification of 1,2,4-benzenetricarboxylic acid with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzenetricarboxylic acid, monobutyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid using acidic or basic conditions.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically under reflux.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 1,2,4-Benzenetricarboxylic acid and butanol.

    Reduction: 1,2,4-Benzenetricarboxylic acid derivatives with alcohol groups.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,2,4-Benzenetricarboxylic acid, monobutyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer or a cross-linking agent.

Mechanism of Action

The mechanism by which 1,2,4-benzenetricarboxylic acid, monobutyl ester exerts its effects depends on the specific application. In drug delivery, for example, it can form stable complexes with drugs, enhancing their solubility and bioavailability. The ester group can undergo hydrolysis in biological systems, releasing the active drug in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzenetricarboxylic acid: The parent compound with three carboxylic acid groups.

    1,2,4-Benzenetricarboxylic acid, dimethyl ester: An esterified derivative with two methyl ester groups.

    1,2,4-Benzenetricarboxylic acid, trimethyl ester: Fully esterified derivative with three methyl ester groups.

Uniqueness

1,2,4-Benzenetricarboxylic acid, monobutyl ester is unique due to its partial esterification, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly useful in applications where controlled solubility and reactivity are desired.

Properties

IUPAC Name

4-butoxycarbonylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-2-3-6-19-13(18)9-5-4-8(11(14)15)7-10(9)12(16)17/h4-5,7H,2-3,6H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDUOFOLOZOBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021084
Record name 4-(Butoxycarbonyl)isophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28904-29-2, 51281-35-7, 91910-95-1
Record name 1,2,4-Benzenetricarboxylic acid, monobutyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051281357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, monobutyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(Butoxycarbonyl)isophthalic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-Benzenetricarboxylic acid, butyl ester
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